2,3-Difluoroaniline
Overview
Description
2,3-Difluoroaniline is an organic compound with the molecular formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its clear light orange liquid form and is used as an intermediate in various chemical syntheses .
Biochemical Analysis
Biochemical Properties
It is known that fluoroaromatic compounds, such as 2,3-Difluoroaniline, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that fluoroaromatic compounds can have significant effects on cellular processes
Molecular Mechanism
It is known that fluoroaromatic compounds can interact with biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluoroaniline can be synthesized through several methods. One common method involves the reduction of 2,3-difluoronitrobenzene using a palladium catalyst on activated carbon in the presence of hydrogen and triethylamine in methanol at 50°C . Another method involves the fluorination of 2,3-dichloronitrobenzene followed by reduction and amination reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of 2,3-dichloronitrobenzene as a starting material. The process includes a fluorination reaction to produce 2,3-difluoronitrobenzene, followed by reduction to this compound . This method is preferred due to the availability and cost-effectiveness of the starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoroaniline undergoes various chemical reactions, including:
Reduction: Reduction of 2,3-difluoronitrobenzene to this compound using hydrogen and a palladium catalyst.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Palladium on activated carbon, hydrogen, triethylamine, methanol, 50°C.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,3-Difluoroaniline is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Difluoroaniline involves its interaction with various molecular targets. The fluorine atoms in the compound influence its reactivity and stability, making it a valuable intermediate in chemical synthesis . The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 3,4-Difluoroaniline
- 2,3,4-Trifluoroaniline
Comparison: 2,3-Difluoroaniline is unique due to the specific positioning of the fluorine atoms, which affects its chemical properties and reactivity. Compared to other difluoroanilines, it offers distinct advantages in certain synthetic applications due to its stability and reactivity profile .
Properties
IUPAC Name |
2,3-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQGFYAVUTQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196415 | |
Record name | 2,3-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-40-8 | |
Record name | 2,3-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4519-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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